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CAS No.: 916213-59-7

Cat. No.: B1444431

Get Quote

Introduction
4-Bromo-3-hydroxybenzamide is a substituted aromatic amide that holds potential as a

valuable building block and research chemical in the fields of medicinal chemistry and drug

discovery. Its structure, featuring a benzamide core with bromine and hydroxyl substitutions,

presents multiple points for chemical modification, making it an attractive scaffold for the

synthesis of diverse compound libraries. The benzamide moiety is a well-established

pharmacophore found in a wide array of clinically approved drugs, exhibiting activities ranging

from antipsychotic and antiemetic to anticancer and anti-inflammatory.[1] The presence of the

bromo and hydroxyl groups can further influence the compound's physicochemical properties,

such as lipophilicity and hydrogen bonding capacity, which are critical for its pharmacokinetic

and pharmacodynamic profiles. This guide provides an in-depth technical overview of 4-
Bromo-3-hydroxybenzamide, including its synthesis, characterization, potential research

applications, and safety considerations, to support its use in a research and development

setting.
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A summary of the known and predicted physicochemical properties of 4-Bromo-3-
hydroxybenzamide is provided in the table below. It is important to note that while some

properties are available from chemical suppliers and databases, experimental data for others,

such as melting point and pKa, are not readily found in the public domain.

Property Value Source

CAS Number 916213-59-7 BOC Sciences[2]

Molecular Formula C₇H₆BrNO₂ BOC Sciences[2]

Molecular Weight 216.03 g/mol BOC Sciences[2]

Appearance
White to off-white solid

(predicted)
ChemicalBook[3]

pKa (predicted) 7.83 ± 0.10 ChemicalBook[4]

XlogP (predicted) 1.4 PubChem[5]

Solubility Soluble in DMSO (predicted) TargetMol[6]

Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for 4-Bromo-3-hydroxybenzamide is not

extensively documented, a reliable synthetic route can be devised based on established

methods for the conversion of carboxylic acids to primary amides. The most common approach

involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
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Stage 1: Acid Chloride Formation

Stage 2: Amidation Stage 3: Purification

4-Bromo-3-hydroxybenzoic acid
4-Bromo-3-hydroxybenzoyl chlorideDCM, 0°C to reflux

Thionyl chloride (SOCl₂)

4-Bromo-3-hydroxybenzamide

Addition at 0°C

Aqueous Ammonia (NH₄OH) Crude Product Pure 4-Bromo-3-hydroxybenzamide
Recrystallization (e.g., hot water/ethanol)

Click to download full resolution via product page

Caption: Proposed synthesis and purification workflow for 4-Bromo-3-hydroxybenzamide.

Detailed Experimental Protocol: Synthesis of 4-Bromo-3-
hydroxybenzamide from 4-Bromo-3-hydroxybenzoic
acid
This protocol is a general procedure and may require optimization.[7]

Materials:

4-Bromo-3-hydroxybenzoic acid

Thionyl chloride (SOCl₂)

Dichloromethane (DCM), anhydrous

Concentrated aqueous ammonia (28%)

Deionized water
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Ethanol

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping

funnel, magnetic stirrer, heating mantle, ice bath, Buchner funnel, etc.)

Procedure:

Part 1: Formation of 4-Bromo-3-hydroxybenzoyl chloride

In a fume hood, suspend 4-bromo-3-hydroxybenzoic acid (1.0 eq) in anhydrous

dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser.

Cool the suspension to 0°C using an ice bath.

Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension dropwise via a dropping funnel.

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.

Gently reflux the mixture for 2-3 hours, or until the reaction is complete (monitor by TLC,

observing the disappearance of the starting material).

Allow the reaction mixture to cool to room temperature.

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a

rotary evaporator. This will yield the crude 4-bromo-3-hydroxybenzoyl chloride, which can be

used in the next step without further purification.

Part 2: Amidation

Dissolve the crude 4-bromo-3-hydroxybenzoyl chloride in a suitable anhydrous solvent like

DCM or THF in a clean flask and cool to 0°C in an ice bath.

In a separate beaker, cool concentrated aqueous ammonia (excess, e.g., 10 eq) in an ice

bath.
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Slowly add the cold aqueous ammonia to the stirred solution of the acyl chloride. Maintain

the temperature at 0°C during the addition. A precipitate of 4-Bromo-3-hydroxybenzamide
should form.

Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room

temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

Wash the solid with cold deionized water to remove any ammonium salts.

The crude product can be purified by recrystallization.[7] Suitable solvents for

recrystallization of benzamides include hot water or ethanol.[8] Dissolve the crude solid in a

minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed

by further cooling in an ice bath to induce crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry in a vacuum oven.

Analytical Characterization
As of the writing of this guide, experimental spectroscopic data for 4-Bromo-3-
hydroxybenzamide is not readily available in peer-reviewed literature. Therefore, the following

characterization is based on predicted data and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the

aromatic protons and the amide and hydroxyl protons. The three aromatic protons will likely

appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range

of δ 6.8-7.8 ppm. The exact chemical shifts and coupling constants will depend on the

electronic effects of the bromo, hydroxyl, and amide groups. The two amide protons (-

CONH₂) are expected to appear as a broad singlet, typically in the range of δ 7.5-8.5 ppm.

The hydroxyl proton (-OH) will also likely be a broad singlet, with a chemical shift that can

vary depending on the solvent and concentration.
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¹³C NMR (Predicted): The ¹³C NMR spectrum should display seven distinct carbon signals.

The carbonyl carbon of the amide is expected to be the most downfield signal, likely in the

range of δ 165-170 ppm. The aromatic carbons will appear in the typical range of δ 110-160

ppm. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon

attached to the bromine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the functional

groups present in the molecule:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.

N-H stretch: Two medium to sharp bands in the region of 3100-3500 cm⁻¹ corresponding to

the symmetric and asymmetric stretching of the primary amide.

C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the amide carbonyl group.

C-N stretch: A band in the region of 1350-1450 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2

peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due

to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The predicted monoisotopic mass is

214.95819 Da.[5] Fragmentation patterns would likely involve the loss of the amide group

(CONH₂) and other characteristic fragmentations of the aromatic ring.
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While specific biological data for 4-Bromo-3-hydroxybenzamide is limited, the broader class

of substituted benzamides and specifically brominated benzamides have shown significant

potential in drug discovery.

As a Scaffold for Kinase Inhibitors in Oncology
A compelling area of investigation for 4-Bromo-3-hydroxybenzamide is in the development of

kinase inhibitors for cancer therapy. For instance, a series of 4-bromo-N-(3,5-

dimethoxyphenyl)benzamide derivatives have been identified as novel and potent inhibitors of

Fibroblast Growth Factor Receptor 1 (FGFR1).[9] FGFR1 is a receptor tyrosine kinase that,

when aberrantly activated, can drive the proliferation and survival of cancer cells in various

malignancies, including non-small cell lung cancer (NSCLC).[9]

The study on these FGFR1 inhibitors provides a valuable roadmap for evaluating 4-Bromo-3-
hydroxybenzamide and its derivatives:

Targeted Cell Lines: Screening against NSCLC cell lines with known FGFR1 amplification

(e.g., NCI-H520, NCI-H1581) would be a logical first step.

Biological Assays:

Cell Proliferation Assays (e.g., MTT assay): To determine the cytotoxic or cytostatic effects

of the compound on cancer cells.

Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a specific

phase (e.g., G2/M).

Apoptosis Assays: To determine if the compound induces programmed cell death.

Western Blotting: To probe the inhibition of the FGFR1 signaling pathway by examining the

phosphorylation status of FGFR1 and its downstream effectors like PLCγ1 and ERK.[9]

Molecular Docking: In silico studies can be used to predict the binding mode of 4-Bromo-3-
hydroxybenzamide within the ATP-binding pocket of FGFR1, providing insights into the

structure-activity relationship and guiding further optimization of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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